molecular formula C15H16N2O B13013746 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one

1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one

Cat. No.: B13013746
M. Wt: 240.30 g/mol
InChI Key: WHTQRQCNULVGSY-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a phenylamino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic aromatic substitution reactions, where aniline reacts with a suitable pyridine derivative.

    Attachment of the Propanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylamino group can form hydrogen bonds and π-π interactions with target proteins, while the pyridine ring can participate in coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    3-[3-(3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl]propan-1-one: Contains a pyrazole ring fused to a pyridine ring.

Uniqueness

1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both a phenylamino group and a propanone moiety provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-(6-anilino-4-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C15H16N2O/c1-3-14(18)13-10-16-15(9-11(13)2)17-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,17)

InChI Key

WHTQRQCNULVGSY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)NC2=CC=CC=C2

Origin of Product

United States

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